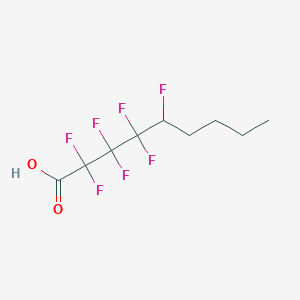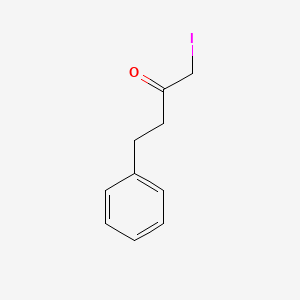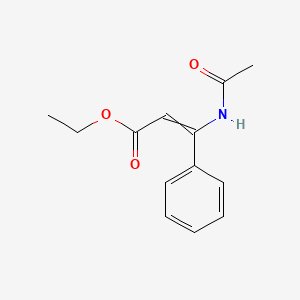![molecular formula C156H276O9 B14237273 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] CAS No. 557089-92-6](/img/structure/B14237273.png)
1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with ethene and tetradecyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] typically involves multiple steps, starting with the preparation of the benzene core and subsequent substitution reactions to introduce the ethene and tetradecyloxy groups. Common reagents used in these reactions include halogenated benzene derivatives, ethene, and tetradecyloxy compounds. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用机制
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar structure but with bromine substituents.
1,3,5-Tris(4-methoxyphenyl)benzene: Contains methoxy groups instead of tetradecyloxy groups.
1,3,5-Tris(4-nitrophenyl)benzene: Features nitro groups, which confer different chemical properties.
Uniqueness
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] is unique due to its specific combination of ethene and tetradecyloxy groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications in organic electronics and materials science, where stability and specific electronic characteristics are crucial.
属性
CAS 编号 |
557089-92-6 |
|---|---|
分子式 |
C156H276O9 |
分子量 |
2295.8 g/mol |
IUPAC 名称 |
5-[2-[3,5-bis[2-[3,4,5-tri(tetradecoxy)phenyl]ethenyl]phenyl]ethenyl]-1,2,3-tri(tetradecoxy)benzene |
InChI |
InChI=1S/C156H276O9/c1-10-19-28-37-46-55-64-73-82-91-100-109-124-157-148-136-145(137-149(158-125-110-101-92-83-74-65-56-47-38-29-20-11-2)154(148)163-130-115-106-97-88-79-70-61-52-43-34-25-16-7)121-118-142-133-143(119-122-146-138-150(159-126-111-102-93-84-75-66-57-48-39-30-21-12-3)155(164-131-116-107-98-89-80-71-62-53-44-35-26-17-8)151(139-146)160-127-112-103-94-85-76-67-58-49-40-31-22-13-4)135-144(134-142)120-123-147-140-152(161-128-113-104-95-86-77-68-59-50-41-32-23-14-5)156(165-132-117-108-99-90-81-72-63-54-45-36-27-18-9)153(141-147)162-129-114-105-96-87-78-69-60-51-42-33-24-15-6/h118-123,133-141H,10-117,124-132H2,1-9H3 |
InChI 键 |
KTRGDTUWYVQMEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C=CC2=CC(=CC(=C2)C=CC3=CC(=C(C(=C3)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C=CC4=CC(=C(C(=C4)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



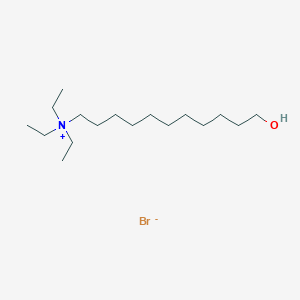
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
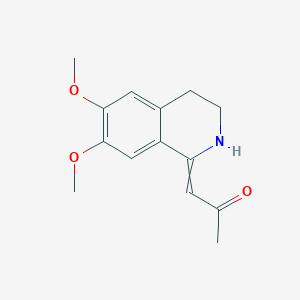
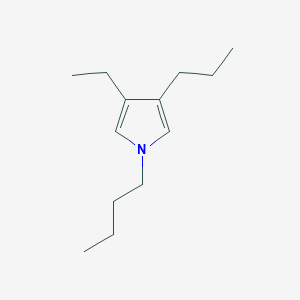
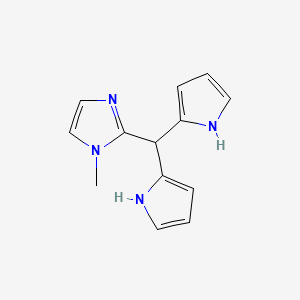

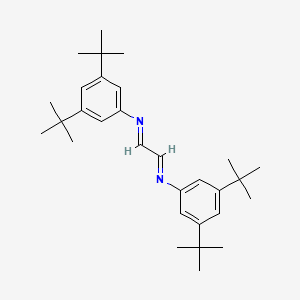
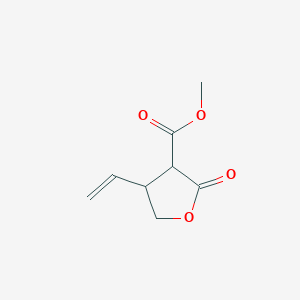
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)
